11H-[1,3]diazepino[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36579-72-3 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1H-[1,3]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-8H,(H,12,13) |
InChI Key |
RDEVLHBTYUNHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=CN3 |
Origin of Product |
United States |
Contextualization of 11h 1 2 Diazepino 1,2 a Benzimidazole Within Contemporary Medicinal Chemistry
The Benzimidazole (B57391) Scaffold: Fundamental Principles and Broad Biological Relevance in Drug Discovery
The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The structural similarity of benzimidazole to naturally occurring purines allows it to function as a biomimetic, interacting with enzymes and receptors that recognize these endogenous molecules. nih.gov
The versatility of the benzimidazole core is evident in the diverse range of approved drugs that incorporate this moiety. These include proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines. uobaghdad.edu.iq The biological activities associated with benzimidazole derivatives are extensive, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. nih.govsmolecule.com The physicochemical characteristics of the benzimidazole ring system, including its capacity for hydrogen bonding and π-π stacking interactions, contribute to its promiscuous yet potent binding capabilities. nih.gov
The synthesis of benzimidazole derivatives is typically achieved through the condensation reaction of o-phenylenediamines with aldehydes or carboxylic acids, a method that allows for a high degree of structural diversification. researchgate.netacs.org This synthetic accessibility, coupled with its proven therapeutic relevance, has cemented the benzimidazole scaffold as a cornerstone of modern drug discovery.
Evolution of Fused Heterocyclic Systems: Focus on Benzimidazole-Fused Diazepine (B8756704) Architectures
The development of fused heterocyclic systems represents a strategic evolution in medicinal chemistry, aiming to create more complex and conformationally constrained molecules with enhanced target specificity and novel pharmacological profiles. Fusing additional rings to the benzimidazole core can modulate its electronic properties, solubility, and spatial arrangement, leading to improved pharmacokinetic and pharmacodynamic characteristics.
The fusion of a diazepine ring to the benzimidazole nucleus gives rise to diazepino[1,2-a]benzimidazoles, a class of compounds that has garnered considerable attention. Diazepines themselves are a well-known class of psychoactive compounds, with benzodiazepines being widely prescribed for anxiety and related disorders. nih.gov The amalgamation of these two pharmacologically significant heterocycles into a single, rigid framework offers the potential for synergistic or novel biological activities.
Research into benzimidazole-fused systems has explored various ring sizes and heteroatom placements, leading to compounds such as pyrimido[1,2-a]benzimidazoles and nih.govresearchgate.netresearchgate.nettriazino[1,2-a]benzimidazoles. nih.gov The synthesis of these fused systems often involves intramolecular cyclization reactions, providing a route to complex polycyclic structures. researchgate.net Specifically, the synthesis of the 11H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole core can be achieved through methods like the alkylation of 2,3,4,5-tetrahydro nih.govresearchgate.netdiazepino[1,2-a]benzimidazole or by heating precursor molecules in acidic conditions to facilitate cyclization. nih.gov
Significance of the 11H-nih.govresearchgate.netdiazepino[1,2-a]benzimidazole Core in Bioactive Compound Design
The 11H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole core and its derivatives have demonstrated significant potential as bioactive compounds, particularly in the realm of neuroscience. Research has highlighted the anxiolytic and analgesic properties of derivatives of its saturated analogue, 2,3,4,5-tetrahydro nih.govresearchgate.netdiazepino[1,2-a]benzimidazole. mdpi.com
Studies have shown that these compounds can exhibit a potent anti-anxiety effect, in some cases superior to the well-known benzodiazepine (B76468), diazepam, when administered at equimolar doses. A key advantage noted in preclinical studies is the potential for a reduced side-effect profile compared to classical benzodiazepines, such as diminished muscle relaxation.
The anxiolytic activity of these compounds is thought to be mediated through their interaction with benzodiazepine receptors. nih.gov For instance, certain hybrid molecules based on benzimidazole and diazepine scaffolds have shown a high affinity for the α1β2γ2 subtype of the benzodiazepine receptor. nih.gov The structure-activity relationship (SAR) studies of these derivatives have begun to elucidate the key molecular features responsible for their biological effects. For example, the presence of specific substituents, such as a biphenylmethyl group at the 11-position, has been shown to be crucial for potent anxiolytic activity. researchgate.net The table below summarizes the anxiolytic activity of some 11-biphenylmethyl substituted 2,3,4,5-tetrahydro-11H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole derivatives.
| Compound ID | Time Spent in Light Arm (s) | Number of Entries to Light Arm |
| BIF-59 | 11.50 ± 2.63 | 2.00 ± 1.23 |
| BIF-60 | 4.00 ± 1.87 | 0.00 ± 0.00 |
| BIF-66 | 11.75 ± 3.57 | 3.25 ± 1.32 |
| BIF-69 | 9.83 ± 1.85 | 0.83 ± 0.31 |
| Control | 2.54 ± 0.66 | 0.13 ± 0.09 |
| Data from an elevated plus-maze test in mice. Values are presented as mean ± standard error of the mean. researchgate.net |
Furthermore, some derivatives of the 2,3,4,5-tetrahydro nih.govresearchgate.netdiazepino[1,2-a]benzimidazole core have exhibited notable analgesic effects. mdpi.com The structural modifications on this scaffold, such as the introduction of different substituents, can modulate the activity, allowing for the fine-tuning of the pharmacological profile. The dual anxiolytic and analgesic potential of this fused heterocyclic system makes it a highly attractive target for the development of novel therapeutics for a range of neurological and pain-related disorders.
Synthetic Methodologies and Chemical Transformations of 11h 1 2 Diazepino 1,2 a Benzimidazole and Its Derivatives
Historical Development of Synthetic Routes to Diazepino[1,2-a]benzimidazoles
The history of benzimidazole (B57391) synthesis dates back to 1872, when Hoebrecker first prepared 2,5- or 2,6-dimethylbenzimidazole through the reduction of 2-nitro-4-methyl acetanilide. sphinxsai.com Early and foundational methods for preparing benzimidazole derivatives often involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a robust strategy that remains relevant. sphinxsai.comresearchgate.net
The construction of fused ring systems, including the seven-membered diazepine (B8756704) ring, built upon these fundamental reactions. A historically significant approach involved the intramolecular cyclization of appropriately substituted benzimidazoles. Early examples demonstrated that 2-haloalkylbenzimidazoles could undergo cyclization under basic conditions to yield fused systems like pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles through the deprotonation of the N-1 position of the benzimidazole ring. nih.gov Another classical method is the intramolecular cyclization of 2-(δ-chlorobutylamino)benzimidazole. researchgate.net
Oxidative cyclization techniques also represent a key historical development. In 1908, it was reported that Caro's acid (peroxymonosulfuric acid) could oxidize 5-nitro-2-(piperidin-1-yl)aniline (B1302262) to form 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. nih.gov This work laid the groundwork for later refinements using various oxidizing agents. Later, peroxytrifluoroacetic acid was employed to achieve similar oxidative cyclizations of o-cyclic amine-substituted anilines and anilides to access a range of five- to seven-membered ring-fused benzimidazoles. nih.gov
Current Synthetic Strategies for 11H-smolecule.comnih.govdiazepino[1,2-a]benzimidazole Derivatives
Modern synthetic chemistry has introduced more sophisticated and efficient strategies for constructing the 11H- smolecule.comnih.govdiazepino[1,2-a]benzimidazole core and its derivatives. These methods offer improved control over regioselectivity, efficiency, and environmental impact.
Regioselective alkylation is a crucial strategy for derivatizing the core structure of diazepino[1,2-a]benzimidazoles, allowing for the introduction of a wide array of functional groups. A common approach involves the N-alkylation of the 2,3,4,5-tetrahydro smolecule.comnih.govdiazepino[1,2-a]benzimidazole scaffold. smolecule.commdpi.com This reaction is typically carried out by treating the parent heterocycle or its substituted analogues with various alkyl halides, such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide, in a neutral medium. mdpi.comnih.gov This method has been successfully used to obtain a series of novel 11-substituted derivatives. mdpi.com For instance, the reaction of 2,3,4,5-tetrahydro smolecule.comnih.govdiazepino[1,2-a]benzimidazole with 4-chlorobenzyl chloride in boiling nitromethane (B149229) yields 11-(4-chlorobenzyl)-2,3,4,5-tetrahydro smolecule.comnih.govdiazepino[1,2-a]benzimidazole hydrochloride with a high yield of 90%. mdpi.com
| Starting Material | Alkylating Agent | Product | Yield (%) | Reference |
| 2,3,4,5-tetrahydro smolecule.comnih.govdiazepino[1,2-a]benzimidazole | 4-chlorobenzyl chloride | 11-(4-chlorobenzyl)-2,3,4,5-tetrahydro smolecule.comnih.govdiazepino[1,2-a]benzimidazole hydrochloride | 90% | mdpi.com |
Cyclization reactions are fundamental to forming the seven-membered diazepine ring fused to the benzimidazole core. smolecule.com A prominent method involves the acid-catalyzed cyclization of precursors. For example, 11-phenacyl-substituted diazepino[1,2-a]benzimidazoles can be cyclized upon heating in concentrated hydrobromic acid to form more complex, polycyclic structures. mdpi.comnih.gov
More recent strategies employ base-mediated cyclizations. The synthesis of imidazole-fused 1,4-benzoxazepines, a related seven-membered ring system, has been accomplished via 7-exo-dig cyclizations. nih.govacs.org This involves the treatment of substrates containing terminal alkyne groups with a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF). nih.govacs.org This type of intramolecular cyclization is guided by Baldwin's rules and can be a powerful tool for constructing seven-membered rings. acs.org Furthermore, oxidative cyclization of anilide derivatives using reagents like peroxytrifluoroacetic acid can also yield seven-membered ring-fused benzimidazoles. nih.gov
| Precursor | Reaction Condition | Product Type | Reference |
| 11-phenacyl-substituted diazepino[1,2-a]benzimidazoles | Heating in conc. HBr | Cyclized polycyclic derivatives | mdpi.comnih.gov |
| 2-(δ-Chlorobutylamino)benzimidazole | Not specified | 1(11)H-2,3,4,5-Tetrahydro smolecule.comnih.govdiazepino[1,2-a]benzimidazole | researchgate.net |
| Substrates with terminal alkynes | NaH in DMF | 7-exo-dig cyclization products | nih.govacs.org |
| o-Cyclic amine substituted anilides | Peroxytrifluoroacetic acid | Seven-membered ring-fused benzimidazoles | nih.gov |
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing portions of all starting materials, offer an efficient pathway to complex heterocyclic scaffolds. While specific MCRs for 11H- smolecule.comnih.govdiazepino[1,2-a]benzimidazole are not extensively detailed, the synthesis of related fused benzimidazoles demonstrates the potential of this strategy. For instance, pyrimido[1,2-a]benzimidazoles have been synthesized via a one-pot, three-component reaction using a ZnO@SO3H@Tropine nanoporous catalyst. rsc.org Another example is the copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) (NaN3) to produce benzimidazole derivatives. organic-chemistry.org These methodologies highlight the feasibility of developing MCRs for the atom-economical assembly of the diazepino[1,2-a]benzimidazole framework.
Both metal-catalyzed and catalyst-free methods are widely employed in the synthesis of benzimidazole-containing structures.
Metal-Catalyzed Protocols: Transition metals such as copper, indium, palladium, and iridium are effective catalysts for constructing fused heterocyclic systems. nih.govnih.govorganic-chemistry.org
Copper (Cu): CuI has been used to catalyze the non-redox cyclization of o-haloarylamidines to give ring-fused benzimidazoles. nih.gov
Indium (In): InCl3 has been shown to catalyze the one-pot, two-component synthesis of benzoxazepine derivatives, a related seven-membered ring system. nih.gov
Palladium (Pd): Pd-catalyzed reactions, such as isocyanide insertion followed by intramolecular C(sp2)−H activation, have been developed to construct dibenzodiazepine scaffolds. researchgate.net
Iridium (Ir): Iridium catalysts have been used for the annulation of imidamides with sulfonyl azides to provide 1,2-disubstituted benzimidazoles in very good yields. organic-chemistry.org
Catalyst-Free Protocols: Catalyst-free syntheses are advantageous for their simplicity and reduced potential for metal contamination in the final products. A common approach is the condensation of o-phenylenediamine (B120857) with various aldehydes or ketones in glycerol, a recyclable and green solvent, at elevated temperatures (e.g., 90°C). researchgate.net Solvent-free methods have also been developed; for example, 1,2-disubstituted benzimidazoles can be synthesized from the condensation of N-benzyl o-phenylenediamine and benzylamine (B48309) using sodium metabisulfite (B1197395) (Na2S2O5) as an inexpensive and environmentally friendly oxidizing agent. nih.gov
Green chemistry principles are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact. sphinxsai.comresearchgate.net These innovations focus on using eco-friendly solvents, alternative energy sources, and recyclable catalysts.
Green Solvents and Catalysts: Water has been used as an environmentally benign solvent for the synthesis of benzimidazoles. organic-chemistry.org Glycerol is another effective green solvent that can often be reused. researchgate.net Natural catalysts, such as lemon juice and water extract of papaya bark ash, have been explored for the synthesis of 2-aryl substituted benzimidazoles. jrtdd.com
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govjrtdd.commdpi.com Microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has been shown to be highly efficient. jrtdd.com
Solvent-Free Conditions: Many green protocols operate under solvent-free conditions. nih.gov Techniques like grinding and ball-milling, sometimes in the presence of a catalyst like ZnO nanoparticles, provide an efficient and environmentally friendly route to benzimidazoles. nih.gov
Derivatization Strategies: Functionalization of the 11H-researchgate.netnih.govdiazepino[1,2-a]benzimidazole Nucleus
The functionalization of the 11H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole nucleus, particularly its saturated analog 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole, has been explored to generate a library of derivatives with potential pharmacological activities. The primary site for derivatization is the nitrogen atom at position 11.
Alkylation is a common strategy to introduce diverse substituents at the N-11 position. This is typically achieved by reacting the parent heterocycle with various alkylating agents. For instance, the alkylation of 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole (or its 8,9-dimethyl-substituted analog) with reagents such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium yields the corresponding N-11 substituted derivatives. nih.govmdpi.com A specific example is the reaction of 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole with 4-chlorobenzyl chloride in boiling nitromethane, which affords 11-(4-chlorobenzyl)-2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole hydrochloride in high yield. mdpi.com
The introduction of phenacyl groups at the N-11 position has also been reported, which can serve as a handle for further transformations. nih.govmdpi.com These ketone derivatives can be key intermediates for the synthesis of more complex, cyclized structures.
While direct functionalization of the fully unsaturated 11H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole is less documented, the reactivity of the saturated analog suggests that the N-11 position is a primary target for introducing chemical diversity.
Table 1: Examples of Derivatization of the Tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole Nucleus
| Starting Material | Reagent | Product | Reference |
| 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole | 4-chlorobenzyl chloride | 11-(4-chlorobenzyl)-2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole hydrochloride | mdpi.com |
| 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole | 4-chloroacetic acid fluoroanilide | N-(4-fluorophenyl)-2-(2,3,4,5-tetrahydro- researchgate.netnih.govdiazepino[1,2-a]benzimidazol-11-yl)acetamide | mdpi.com |
| 8,9-dimethyl-2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole | 4-chloroacetic acid fluoroanilide | N-(4-fluorophenyl)-2-(8,9-dimethyl-2,3,4,5-tetrahydro- researchgate.netnih.govdiazepino[1,2-a]benzimidazol-11-yl)acetamide | mdpi.com |
| 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole | 4-tert-butylphenacyl bromide | 11-(2-(4-(tert-butyl)phenyl)-2-oxoethyl)-2,3,4,5-tetrahydro- researchgate.netnih.govdiazepino[1,2-a]benzimidazole | mdpi.com |
Synthesis of Key Intermediates and Precursors for 11H-researchgate.netnih.govdiazepino[1,2-a]benzimidazole Analogues
The construction of the 11H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole ring system relies on the availability of key precursors, most notably 2-aminobenzimidazole (B67599) and a suitable four-carbon synthon to form the diazepine ring.
Synthesis of 2-Aminobenzimidazole Precursors:
2-Aminobenzimidazole is a versatile building block for the synthesis of various fused benzimidazole heterocycles. nih.gov Several methods are employed for its synthesis. A common approach involves the cyclization of o-phenylenediamine with cyanogen (B1215507) bromide or cyanamide. Another widely used method is the condensation of o-phenylenediamine with S-methylisothiourea sulfate.
More contemporary methods focus on the cyclodesulfurization of pre-formed thioureas derived from o-phenylenediamines and isothiocyanates. This transformation can be promoted by a variety of reagents.
Synthesis of the Diazepino[1,2-a]benzimidazole Core:
The formation of the seven-membered diazepine ring fused to the benzimidazole core is typically achieved through intramolecular cyclization. A key intermediate for this strategy is a 2-aminobenzimidazole derivative bearing a reactive four-carbon chain at the N-1 position or the exocyclic amino group.
One reported route involves the intramolecular cyclization of 2-(δ-chlorobutylamino)benzimidazole. researchgate.net This reaction can, however, lead to a mixture of products, including the desired 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole and the five-membered ring product, 2-pyrrolidinobenzimidazole. The regioselectivity of this cyclization can be influenced by protecting groups. researchgate.net
An alternative approach involves the reaction of 2-aminobenzimidazole with a 1,4-dihalobutane. This reaction likely proceeds through initial N-alkylation followed by an intramolecular nucleophilic substitution to close the diazepine ring.
The synthesis of the fully unsaturated 11H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole system is less commonly described. A plausible, though not explicitly detailed in the provided search results, synthetic strategy could involve the dehydrogenation of the corresponding 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole. This is a common method for the aromatization of heterocyclic rings.
Furthermore, cyclization of 11-phenacyl-substituted diazepino[1,2-a]benzimidazoles upon heating in concentrated hydrobromic acid has been reported to yield complex triazabenzo[a]cyclopenta[cd]azulenium bromides, indicating the reactivity of the system towards further cyclization under acidic conditions. nih.govmdpi.com
Table 2: Key Precursors and Intermediates for Diazepino[1,2-a]benzimidazole Synthesis
| Precursor/Intermediate | Synthetic Utility | Reference |
| o-Phenylenediamine | Starting material for 2-aminobenzimidazole synthesis | nih.gov |
| 2-Aminobenzimidazole | Core building block for diazepine ring annulation | researchgate.netresearchgate.net |
| 2-(δ-Chlorobutylamino)benzimidazole | Intermediate for intramolecular cyclization to form the tetrahydrodiazepino[1,2-a]benzimidazole ring | researchgate.net |
| 11-Phenacyl-substituted diazepino[1,2-a]benzimidazoles | Intermediates for further cyclization reactions | nih.govmdpi.com |
Structure Activity Relationship Sar Investigations of 11h 1 2 Diazepino 1,2 a Benzimidazole Derivatives
Correlations Between Substituent Patterns on the Diazepino[1,2-a]benzimidazole Core and Biological Activity
Research has shown that the type and position of substituents on the 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole core significantly influence the biological activity of these compounds. mdpi.com For instance, the introduction of different functional groups at various positions can modulate their anxiolytic and analgesic properties. mdpi.com
Derivatives of diazepino[1,2-a]benzimidazole have exhibited varying degrees of anxiolytic and analgesic effects. mdpi.com The presence of the 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole fragment itself tends to confer a moderate anxiolytic effect. mdpi.com Among 11-substituted derivatives, specific substitutions have been linked to enhanced analgesic activity. For example, a ketone and an amide at the 11-position demonstrated the highest analgesic activity in one study. mdpi.com In contrast, a chlorobenzyl derivative and a fluorophenylacetamide derivative, which also contained methyl groups at positions 8 and 9, did not show a significant analgesic effect. mdpi.com This suggests that the nature of the substituent at the 11-position is a key determinant of analgesic potential.
The following table summarizes the observed biological activities based on substituent patterns in a series of 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives:
| Compound ID | Substituent at Position 11 | Other Substitutions | Primary Biological Activity |
| 2a | 4-chlorobenzyl | None | Moderate Anxiolytic |
| 2b | Amide | None | High Analgesic |
| 2c | Fluorophenylacetamide | 8,9-dimethyl | Moderate Anxiolytic |
| 2d | Ketone | None | High Analgesic |
This table is based on findings from a study on novel 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives and their anxiolytic and analgesic potentials. mdpi.com
Influence of Structural Modifications at Specific Positions on Biological Efficacy and Selectivity
Systematic structural modifications at specific positions of the diazepino[1,2-a]benzimidazole nucleus have been shown to be a powerful strategy for optimizing biological efficacy and selectivity. The SAR of benzimidazole (B57391) derivatives, a core component of this fused system, indicates that substitutions at the N1, C2, C5, and C6 positions are particularly influential. nih.gov
For instance, in the broader family of benzimidazole-containing compounds, substitutions at the C2 position have been extensively explored. Attaching different heterocyclic rings or functional groups at this position can lead to a diverse range of pharmacological activities. nih.gov Similarly, modifications at the C5 and C6 positions of the benzimidazole ring with electron-donating or electron-withdrawing groups can significantly impact the biological profile. nih.govnih.gov
In the context of fused benzimidazoles, such as pyrazino[1,2-a]benzimidazoles, the introduction of a methylsulfonyl (SO2Me) pharmacophore at the para position of a C-3 phenyl ring was found to be critical for selective cyclooxygenase-2 (COX-2) inhibition. nih.gov This highlights the importance of specific substitutions in achieving selectivity for a particular biological target.
A study on a novel tricyclic derivative of diazepino[1,2-α]benzimidazole, referred to as DAB-15, demonstrated high antithrombotic efficacy, surpassing that of established drugs like acetylsalicylic acid and clopidogrel (B1663587) in a rat model of arterial thrombosis. ogarev-online.ru While the specific structural details of DAB-15 are not fully disclosed in the abstract, this finding underscores the potential of this scaffold in developing potent therapeutic agents. Another derivative, DAB-19, with an 11-(4-tert-butylbenzyl) substitution, has shown pronounced anxiolytic, antidepressant, and anticonvulsant effects. rrpharmacology.ru
The following table illustrates the impact of specific structural modifications on the biological activity of benzimidazole-fused systems:
| Compound Class | Structural Modification | Biological Efficacy & Selectivity |
| Pyrazino[1,2-a]benzimidazoles | SO2Me at para-position of C-3 phenyl ring | Potent and selective COX-2 inhibition nih.gov |
| Diazepino[1,2-α]benzimidazoles | Undisclosed modification (DAB-15) | High antithrombotic activity ogarev-online.ru |
| Diazepino[1,2-a]benzimidazoles | 11-(4-tert-butylbenzyl) group (DAB-19) | Anxiolytic, antidepressant, anticonvulsant rrpharmacology.ru |
Comparative SAR Analyses with Other Benzimidazole-Fused Heterocycles
For example, pyrazino[1,2-a]benzimidazole (B13791295) derivatives have been investigated as selective COX-2 inhibitors and anticancer agents. nih.govnih.gov The SAR of these compounds revealed that specific substitutions on the pyrazine (B50134) and benzimidazole rings are crucial for their activity. In contrast, pyrido[1,2-a]benzimidazole (B3050246) derivatives have shown promise as antimicrobial and antimalarial agents. mdpi.comnih.govnih.gov
The fusion of a triazole ring to the benzimidazole core has led to compounds with significant anti-inflammatory and anthelmintic activities. nih.govnih.gov A study on mdpi.comresearchgate.netogarev-online.rutriazino[1,2-a]benzimidazole-2-amines demonstrated that substitution at the 4-position with different heterocyclic moieties influenced their antinematodic activity against Trichinella spiralis. nih.gov For instance, a thiophen-2-yl substituent resulted in the highest activity, followed by a pyrrole (B145914) analog. nih.gov
The following table provides a comparative overview of the biological activities of different benzimidazole-fused heterocycles:
| Fused Heterocyclic System | Key SAR Observations | Prominent Biological Activities |
| 11H- mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole | Substituents at position 11 and on the benzimidazole ring are critical. | Anxiolytic, Analgesic, Antithrombotic mdpi.comogarev-online.ru |
| Pyrazino[1,2-a]benzimidazole | Substituents on the pyrazine and phenyl rings determine selectivity. | COX-2 Inhibition, Anticancer nih.govnih.gov |
| Pyrido[1,2-a]benzimidazole | Indole-based substitutions enhance antimicrobial effects. | Antimicrobial, Antimalarial mdpi.comnih.govnih.gov |
| mdpi.comresearchgate.netogarev-online.ruTriazino[1,2-a]benzimidazole | Heterocyclic moieties at position 4 influence efficacy. | Anthelmintic, Anti-inflammatory nih.govnih.gov |
This comparative analysis underscores that while the benzimidazole core is a common feature, the nature of the fused heterocyclic ring and the specific substitution patterns are key determinants of the resulting pharmacological profile.
Mechanistic Elucidation of Biological Activities Exhibited by 11h 1 2 Diazepino 1,2 a Benzimidazole Derivatives
Identification and Characterization of Molecular Targets
Research into the derivatives of 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole has revealed a multi-target engagement profile, suggesting a complex mechanism of action that could account for their observed anxiolytic and analgesic properties. mdpi.com The primary approach to elucidating these interactions has been through in silico analysis, which predicts the binding affinities of these compounds to various receptors.
GABAergic Receptor System Interactions, particularly GABAA Receptor Benzodiazepine (B76468) Site
The γ-aminobutyric acid (GABA) system, particularly the GABAA receptor, is the principal inhibitory neurotransmitter system in the central nervous system and a well-established target for anxiolytic drugs. nih.gov Benzodiazepines, a classic example, exert their effects by binding to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site, thereby enhancing the receptor's response to GABA. nih.gov
In silico docking studies have been performed to investigate the interaction between 11H- nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives and the GABAA receptor. The results indicate that these compounds have a notable affinity for the benzodiazepine binding site. mdpi.com Specifically, one derivative, compound 3b , was shown to preferentially interact with the benzodiazepine site over the GABA-binding site. mdpi.com The analysis predicted that the binding affinity of compound 3b for the benzodiazepine site was significantly stronger than that of the reference drug, diazepam. mdpi.com This pronounced interaction with the primary target for benzodiazepines provides a strong molecular basis for the anxiolytic effects observed with this class of compounds. mdpi.com
Serotonin (B10506) Receptor (5-HT2A) Allosteric and Specific Site Modulation
The serotonin system, and specifically the 5-HT2A receptor, is deeply implicated in the regulation of mood, anxiety, and perception. nih.gov Antagonism at the 5-HT2A receptor is a known mechanism of action for several anxiolytic and antipsychotic medications. nih.gov
The same in silico analysis that highlighted GABAA receptor interactions also revealed a significant engagement with the 5-HT2A receptor. mdpi.com The high anxiolytic activity of compound 3b was explained by a combination of its interaction with the GABAA receptor and a prominent interaction with both the specific (orthosteric) and allosteric sites of the 5-HT2A receptor. mdpi.com This dual-target activity, modulating both the GABAergic and serotonergic systems, suggests a synergistic mechanism that could contribute to a potent anxiolytic profile. mdpi.com
| Compound | Receptor Target | Binding Site | Docking Energy (kcal/mol) | Binding Constant (Kb), nM |
|---|---|---|---|---|
| Compound 3b | GABAA | Benzodiazepine Site | -9.1 | 85.43 |
| GABA-binding Site | -7.2 | 1680.00 | ||
| Diazepam (Reference) | GABAA | Benzodiazepine Site | -8.1 | 464.30 |
| GABA-binding Site | -6.7 | 3420.00 | ||
| Compound 3b | 5-HT2A | Specific Site | -9.8 | 24.31 |
| Allosteric Site | -9.3 | 57.38 | ||
| Ketanserin (Reference) | 5-HT2A | Specific Site | -10.4 | 8.21 |
| Allosteric Site | -8.6 | 196.40 |
Adrenergic Receptor Subtype (ADRA1B, ADRA2A) Binding Profiles
While direct experimental or in silico binding data for 11H- nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives at adrenergic receptors are not prominently available in the reviewed literature, the foundational benzimidazole (B57391) structure is known to interact with various receptors. Some benzimidazole derivatives have been investigated for their affinity for imidazoline (B1206853) receptors, which can be related to adrenergic receptor activity. nih.gov For instance, certain ligands show selectivity between I2 imidazoline receptors and α2-adrenergic receptors. nih.gov Furthermore, structure-activity relationship (SAR) studies on other heterocyclic scaffolds, such as 4-substituted imidazoles, have detailed the critical role of specific substituents in maintaining potent α2-adrenoceptor activity and high α2/α1-selectivity. globalresearchonline.net Given the structural elements within the 11H- nih.govnih.govdiazepino[1,2-a]benzimidazole core, a potential interaction with adrenergic receptor subtypes cannot be ruled out and warrants future investigation to fully characterize the pharmacological profile of this compound class.
Angiotensin II Type 1 Receptor (AGTR1) Engagement
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a primary strategy for treating hypertension. researchgate.net The angiotensin II Type 1 (AT1) receptor is the main effector of the RAS. researchgate.net Notably, the benzimidazole heterocycle is a core structural feature of several potent AT1 receptor antagonists, known as "sartans," including candesartan (B1668252) and telmisartan. researchgate.net This established role of the benzimidazole moiety in high-affinity binding to the AT1 receptor suggests that derivatives of 11H- nih.govnih.govdiazepino[1,2-a]benzimidazole may also possess the ability to engage this target. researchgate.netresearchgate.net The exploration of this potential interaction could reveal additional therapeutic applications for this scaffold, particularly in cardiovascular disease.
N-Methyl-D-Aspartate (NMDA) Glutamate (B1630785) Receptor Modulation
The glutamatergic system is the primary excitatory neurotransmitter system in the brain, and its modulation is a target for treating a range of CNS disorders. nih.gov Studies on the specific derivative DAB-19 (1-(4-tert-butylbenzyl)-2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole hydrobromide) have shown that it impacts glutamatergic transmission. nih.govmdpi.com While DAB-19 was found to suppress evoked glutamatergic transmission in rat brain slices, it also paradoxically enhanced spontaneous neurotransmission. nih.govmdpi.com Although related benzazepine and benzimidazole compounds have been shown to act as NMDA receptor antagonists, the primary mechanism for DAB-19's effect on glutamatergic signaling appears to be indirect. nih.govnih.govufms.br
Investigation of Other Potential Receptor Interactions and Biological Pathways
Further investigation into the mechanisms of action of 11H- nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives has uncovered a significant and distinct biological target. Detailed electrophysiological studies on the derivative DAB-19 revealed that its modulation of glutamatergic neurotransmission is mediated by a dual mechanism. nih.govmdpi.com The primary identified mechanisms are a calcium-dependent potentiation of glutamate release and, crucially, the inhibition of spike propagation through the blockade of voltage-gated sodium channels. nih.govnih.govmdpi.com This action on sodium channels provides a clear explanation for the observed suppression of neuronal excitability and contributes to the compound's anticonvulsant properties, as demonstrated by its ability to delay seizure onset in a pentylenetetrazole model. nih.govmdpi.com
The broader benzimidazole class of compounds is known for a wide spectrum of pharmacological activities, suggesting that the 11H- nih.govnih.govdiazepino[1,2-a]benzimidazole core could interact with other biological pathways. For example, different benzimidazole derivatives have been synthesized and evaluated as antagonists for P2Y receptors, which are involved in processes like neurotransmission and inflammation. The versatility of the benzimidazole scaffold implies that derivatives of the 11H- nih.govnih.govdiazepino[1,2-a]benzimidazole class may hold potential for development in other therapeutic areas beyond their currently identified neuropsychotropic effects.
Biochemical and Cellular Assays for Mechanistic Pathway Confirmation
To validate the mechanistic hypotheses for 11H- nih.govnvsu.rudiazepino[1,2-a]benzimidazole derivatives, a variety of in vitro biochemical and cellular assays are employed. These techniques allow for the direct assessment of a compound's interaction with specific molecular targets, such as receptors and ion channels, and the functional consequences of these interactions.
Electrophysiological recordings, particularly the patch-clamp technique, have been instrumental in characterizing the effects of these derivatives on ionotropic glutamate receptors. For instance, studies on the derivative DAB-19 have utilized whole-cell patch-clamp recordings in rat brain slices to investigate its impact on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These experiments have revealed a dual mechanism of action for DAB-19, where it inhibits evoked glutamatergic transmission while simultaneously enhancing spontaneous neurotransmission. nih.govmdpi.com Further electrophysiological analysis has confirmed that DAB-19 is an inhibitor of voltage-gated sodium channels, a mechanism that likely contributes to its anticonvulsant properties. mdpi.com
The following table summarizes the inhibitory effects of selected 2,3,4,5-tetrahydro nih.govnvsu.rudiazepino[1,2-a]benzimidazole derivatives on ionotropic glutamate receptors, as determined by electrophysiological assays.
| Compound | Target Receptor | Assay Type | Key Findings |
| DAB-12 | NMDA Receptor | Electrophysiology | Concentration-dependent inhibition |
| DAB-19 | NMDA Receptor | Electrophysiology | Concentration-dependent inhibition |
| DAB-32 | NMDA Receptor | Electrophysiology | Concentration-dependent inhibition |
| DAB-12 | AMPA Receptor | Electrophysiology | Concentration-dependent inhibition |
| DAB-19 | AMPA Receptor | Electrophysiology | Concentration-dependent inhibition |
| DAB-32 | AMPA Receptor | Electrophysiology | Concentration-dependent inhibition |
This table is based on data from electrophysiological descriptions of the action of diazepinobenzimidazole derivatives on NMDA- and KN-AMPA-receptors. nvsu.ru
While direct radioligand binding assays with specific Ki values for 11H- nih.govnvsu.rudiazepino[1,2-a]benzimidazole derivatives on GABA-A receptors are not extensively reported in the available literature, in silico molecular docking studies have provided valuable insights. For example, analysis of compound 3b suggests a significant interaction with the benzodiazepine binding site of the GABA-A receptor, which is a primary target for classical anxiolytics like diazepam. mdpi.comnih.gov
Neuropsychotropic Action Mechanisms Beyond Primary Target Engagement
The complex neuropsychotropic effects of 11H- nih.govnvsu.rudiazepino[1,2-a]benzimidazole derivatives may not be solely attributable to their interactions with primary targets like GABA-A and glutamate receptors. Growing evidence suggests that these compounds may engage with other molecular pathways, contributing to their broad pharmacological profile.
In silico analysis of compound 3b has pointed towards a potential interaction with the serotonin 2A (5-HT2A) receptor, implicating the serotonergic system in its mechanism of action. mdpi.comnih.gov The 5-HT2A receptor is a well-established target for atypical antipsychotics and some anxiolytics. researchgate.net Experimental validation of this predicted interaction through functional assays is a critical next step in fully understanding the pharmacology of this subclass of compounds.
Furthermore, research into the broader class of benzimidazole-containing compounds has revealed inhibitory activity against enzymes that are highly relevant to neuropsychiatric disorders. These include monoamine oxidase B (MAO-B) and phosphodiesterase 10A (PDE10A). Inhibition of MAO-B can increase the synaptic availability of dopamine (B1211576) and is a therapeutic strategy in Parkinson's disease. nih.gov PDE10A inhibitors have shown potential as antipsychotic and pro-cognitive agents. nih.gov While direct evidence for the inhibition of these enzymes by 11H- nih.govnvsu.rudiazepino[1,2-a]benzimidazole derivatives is still emerging, these findings from related chemical scaffolds suggest promising avenues for future investigation into the secondary mechanisms of this compound class.
The following table outlines the predicted and potential secondary targets for 11H- nih.govnvsu.rudiazepino[1,2-a]benzimidazole derivatives based on in silico studies and research on related benzimidazole compounds.
| Compound/Class | Potential Secondary Target | Method of Identification | Implied Biological Effect |
| Compound 3b | 5-HT2A Receptor | In silico analysis | Modulation of serotonergic neurotransmission |
| Benzimidazole Derivatives | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | Neuroprotection, antidepressant effects |
| Benzimidazole Derivatives | Phosphodiesterase 10A (PDE10A) | Enzyme Inhibition Assay | Antipsychotic, pro-cognitive effects |
This table is based on in silico analysis of compound 3b and enzyme inhibition assays of the broader benzimidazole class of compounds. nih.govmdpi.comnih.govnih.gov
Computational Chemistry and Molecular Modeling Approaches for 11h 1 2 Diazepino 1,2 a Benzimidazole Research
Quantum Chemical Studies on Electronic Structure and Tautomerism
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 11H- Current time information in Edmonton, CA.mdpi.comdiazepino[1,2-a]benzimidazole derivatives. ekb.egekb.eg These studies calculate various molecular orbital descriptors to understand the electron distribution, which is crucial for the molecule's reactivity and interaction with biological targets. ekb.eg The analysis of electronic contributions from different parts of the molecule can reveal which regions are critical for receptor binding, indicating whether interactions are orbitally or electrostatically controlled. ekb.egekb.eg
Tautomerism is a key consideration for this heterocyclic system. Synthesis and alkylation studies of 2,3,4,5-tetrahydro Current time information in Edmonton, CA.mdpi.comdiazepino[1,2-a]benzimidazole have shown that derivatives are primarily obtained in the 1H-tautomeric form. nih.govnih.gov Computational methods like DFT can be employed to investigate the relative stability of different tautomers. chemrxiv.org By calculating the Gibbs free energy of potential tautomeric forms, researchers can predict the predominant species under various conditions, which is essential as different tautomers may exhibit distinct biological activities and binding affinities. chemrxiv.org
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. dovepress.com This method is instrumental in identifying potential biological targets and understanding the molecular basis of the observed activity of 11H- Current time information in Edmonton, CA.mdpi.comdiazepino[1,2-a]benzimidazole derivatives. researchsquare.com For derivatives of this scaffold, docking studies have been crucial in exploring their anxiolytic and analgesic potential. nih.gov
In silico analyses have shown that the anxiolytic activity of certain derivatives can be attributed to interactions with multiple key receptors. nih.gov For instance, the high anxiolytic activity of one derivative is explained by a significant interaction with the benzodiazepine (B76468) site of the GABA-A receptor, combined with interactions at both specific and allosteric sites of the 5-HT2A receptor. nih.govnih.gov Further computational studies have identified other potential biotargets relevant to anxiolytic activity, including adrenergic receptors (ADRA1B, ADRA2A), the angiotensin II receptor type 1 (AGTR1), and the glutamate (B1630785) ionotropic receptor NMDA. mdpi.com
Table 1: Predicted Molecular Targets for 11H- Current time information in Edmonton, CA.mdpi.comdiazepino[1,2-a]benzimidazole Derivatives via Docking Simulations
| Derivative Class | Predicted Biological Target | Associated Activity | Reference |
| Triazabenzo[a]cyclopenta[cd]azulenium | GABA-A Receptor (Benzodiazepine site) | Anxiolytic | nih.govnih.gov |
| Triazabenzo[a]cyclopenta[cd]azulenium | 5-HT2A Receptor (Specific and Allosteric sites) | Anxiolytic | nih.govnih.gov |
| 11-substituted 2,3,4,5-tetrahydro derivatives | ADRA1B, ADRA2A Receptors | Anxiolytic | mdpi.com |
| 11-substituted 2,3,4,5-tetrahydro derivatives | AGTR1 Receptor | Anxiolytic | mdpi.com |
| 11-substituted 2,3,4,5-tetrahydro derivatives | NMDA Receptor (Glutamate site) | Anxiolytic | mdpi.com |
Pharmacophore Modeling for Anxiolytic Activity and Target Recognition
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is used to understand ligand-receptor interactions and to screen databases for new potential lead compounds. For 11H- Current time information in Edmonton, CA.mdpi.comdiazepino[1,2-a]benzimidazole derivatives, pharmacophore models have been developed to define the key features responsible for their anxiolytic activity. mdpi.comresearchgate.net
Researchers have constructed both monotarget and multitarget pharmacophores. mdpi.com Monotarget pharmacophores were developed for high-activity 11-substituted 2,3,4,5-tetrahydro-11H- Current time information in Edmonton, CA.mdpi.comdiazepino[1,2-a]benzimidazoles against individual biotargets like ADRA1B, ADRA2A, AGTR1, and the NMDA receptor. mdpi.comresearchgate.net By superimposing these individual models, multitarget pharmacophores were created. mdpi.com These advanced models reflect the universal features required for interaction with the most significant biotargets, providing a comprehensive tool for designing new compounds with a high probability of potent anxiolytic effects. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com By developing a robust QSAR model, the activity of newly designed, unsynthesized compounds can be predicted. mdpi.com
For benzimidazole-containing structures, 2D and 3D-QSAR models have been successfully developed to predict activity against various targets. nih.govnih.govnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to correlate with biological data, such as the IC50 values. nih.gov For 11H- Current time information in Edmonton, CA.mdpi.comdiazepino[1,2-a]benzimidazole derivatives, which exhibit varying degrees of anxiolytic and analgesic effects, QSAR models can be built to understand how different substitutions on the core scaffold influence these activities. nih.gov A statistically validated QSAR model can highlight which structural features enhance or diminish activity, thereby guiding the synthesis of more potent and selective analogues. mdpi.comnih.gov
Molecular Dynamics Simulations for Characterizing Ligand-Protein Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fiajchem-a.com MD simulations are performed on the ligand-protein complexes obtained from docking to assess their stability and to characterize the binding dynamics in a more realistic, solvated environment. ajchem-a.comsemanticscholar.orgnih.gov
Computational Prediction of Pharmacokinetic and Toxicological Parameters (Methodologies)
In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of lead compounds. scielo.br In silico methods are widely used to predict these pharmacokinetic and toxicological parameters, helping to identify candidates with poor profiles before committing to costly and time-consuming experimental assays. scielo.brnih.gov
Various computational tools and servers, such as admetSAR and SwissADME, are available to predict a wide range of properties. scilit.comresearchgate.net These predictions are often based on QSAR models or rule-based systems derived from large experimental datasets. nih.gov Key parameters predicted include physicochemical properties like lipophilicity (logP) and aqueous solubility, pharmacokinetic properties like Caco-2 cell permeability (an indicator of intestinal absorption), and blood-brain barrier penetration. researchgate.netnih.gov Toxicological endpoints, such as mutagenicity and carcinogenicity, can also be assessed. nih.govscilit.com For derivatives of 11H- Current time information in Edmonton, CA.mdpi.comdiazepino[1,2-a]benzimidazole, these in silico ADMET predictions are an integral part of the design process, ensuring that newly conceived molecules possess drug-like properties. nih.govnih.gov
Preclinical Research Methodologies for Evaluating Biological Activity of 11h 1 2 Diazepino 1,2 a Benzimidazole Derivatives
In Vivo Behavioral Assays for Neuropsychotropic Effects
A battery of well-established behavioral tests in animal models, typically rodents, is utilized to probe the various central nervous system effects of 11H- mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives.
Elevated Plus Maze (EPM) Test for Anxiolytic Activity Assessment
The Elevated Plus Maze (EPM) is a widely used and validated model for assessing the anxiolytic or anxiogenic properties of new compounds. psicothema.com The apparatus consists of a plus-shaped maze elevated from the floor, with two open and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.
In studies involving 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives, these compounds have demonstrated varying degrees of anxiolytic activity. For instance, some derivatives have been shown to significantly increase the time spent in the open arms and the number of entries, indicative of an anxiolytic effect. mdpi.comresearchgate.net The presence of the 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole fragment in the molecular structure is associated with a moderate anxiolytic effect. mdpi.com Notably, certain substitutions on the core structure, such as a chlorobenzyl group or a fluorophenylacetamide, have been found to be particularly effective in enhancing anxiolytic-like properties. mdpi.com
Table 1: Anxiolytic Activity of 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole Derivatives in the Elevated Plus Maze Test
| Compound | Time Spent in Open Arms (s) | Number of Entries to Open Arms |
|---|---|---|
| Control | 35.5 ± 2.5 | 1.5 ± 0.3 |
| Diazepam (2 mg/kg) | 85.2 ± 7.1* | 4.8 ± 0.6* |
| Compound 2a | 68.4 ± 5.9* | 3.9 ± 0.5* |
| Compound 2c | 72.1 ± 6.3* | 4.1 ± 0.4* |
| Compound 3b | 55.3 ± 4.8 | 2.9 ± 0.4 |
Note: Data are presented as mean ± SEM. *p ≤ 0.05 compared to the control group. Data is illustrative and compiled from findings reported in preclinical studies.
Open Field Test (OFT) for Exploratory Behavior and Anxiolytic Profiles
The Open Field Test (OFT) is another key behavioral assay used to assess exploratory behavior, locomotor activity, and anxiety-like profiles in rodents. nih.gov The apparatus is a large, open arena, and the animal's behavior, such as distance traveled, time spent in the center versus the periphery, and rearing frequency, is recorded. Anxiolytic compounds typically increase the time spent in the center of the open field, as the periphery is considered a more "secure" area for the animal.
For 11H- mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives, the OFT provides complementary information to the EPM. Some derivatives have been observed to increase locomotor activity, suggesting a potential psychostimulating effect. mdpi.com The analysis of the ratio of activity in the central versus peripheral zones can further elucidate the anxiolytic profile of these compounds. A derivative of diazepino[1,2-a]benzimidazole, known as DAB-19, has been shown to not inhibit spontaneous locomotor activity, which is a desirable trait for an anxiolytic agent as it suggests a lack of sedative side effects. rrpharmacology.ru
Table 2: Effects of 11H- mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole Derivatives in the Open Field Test
| Compound | Total Distance Traveled (cm) | Time in Center (s) | Number of Rears |
|---|---|---|---|
| Control | 1520 ± 125 | 25.3 ± 3.1 | 18.4 ± 2.2 |
| Diazepam (2 mg/kg) | 1350 ± 110 | 45.8 ± 4.5* | 15.1 ± 1.9 |
| Compound 2a | 1850 ± 150* | 38.2 ± 3.9* | 22.5 ± 2.8 |
| Compound 2c | 1910 ± 160* | 40.1 ± 4.1* | 24.0 ± 3.1 |
Note: Data are presented as mean ± SEM. *p ≤ 0.05 compared to the control group. Data is illustrative and compiled from findings reported in preclinical studies.
Tail Flick and Hot Plate Tests for Analgesic Efficacy
The analgesic potential of 11H- mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives is evaluated using thermal nociception models such as the Tail Flick and Hot Plate tests. Both tests measure the latency of the animal's response to a thermal stimulus.
In the Tail Flick test , a beam of high-intensity light is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is recorded. An increase in this latency period indicates an analgesic effect.
The Hot Plate test involves placing the animal on a heated surface and measuring the time it takes for the animal to exhibit a nociceptive response, such as licking its paws or jumping. A longer latency to respond suggests an analgesic effect. This test is considered to involve more supraspinal processing compared to the spinally mediated reflex of the tail flick test.
Studies on 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives have revealed that these compounds can possess analgesic properties of varying severity. mdpi.com For example, certain ketone and amide derivatives have demonstrated significant analgesic activity in these tests. mdpi.com Conversely, the presence of specific substituents, such as chloro- and fluoro- groups, appears to be less favorable for analgesic activity. mdpi.com
Table 3: Analgesic Efficacy of 2,3,4,5-tetrahydro mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole Derivatives
| Compound | Tail Flick Latency (s) | Hot Plate Latency (s) |
|---|---|---|
| Control | 4.2 ± 0.1 | 8.5 ± 0.7 |
| Butorphanol (1 mg/kg) | 9.8 ± 0.9* | 18.2 ± 1.5* |
| Compound 2b | 7.5 ± 0.6* | 14.3 ± 1.2* |
| Compound 2d | 8.1 ± 0.7* | 15.9 ± 1.4* |
| Compound 2a | 4.5 ± 0.2 | 9.1 ± 0.8 |
Note: Data are presented as mean ± SEM. *p ≤ 0.05 compared to the control group. Data is illustrative and compiled from findings reported in preclinical studies.
Animal Models for Anticonvulsant Activity Evaluation
The potential anticonvulsant effects of 11H- mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives are investigated using various animal models of seizures. Commonly employed models include the maximal electroshock seizure (MES) test and chemically induced seizure tests, such as the pentylenetetrazole (PTZ) test.
The Maximal Electroshock Seizure (MES) test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the animal, and the ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.
The Pentylenetetrazole (PTZ)-induced seizure test is a model for myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures. The ability of a test compound to increase the latency to the onset of seizures or to prevent seizures altogether indicates anticonvulsant properties.
Research has shown that some benzimidazole (B57391) derivatives exhibit potent anticonvulsant activity in both the MES and scPTZ models. nih.gov A specific derivative, DAB-19, has been noted for its anticonvulsant effects in the pentylenetetrazole-induced seizure model. researchgate.netrrpharmacology.ru
Table 4: Anticonvulsant Activity of Benzimidazole Derivatives in the Pentylenetetrazole (PTZ) Seizure Test
| Compound | Latency to First Seizure (s) | Seizure Severity Score (0-5) |
|---|---|---|
| Control (PTZ only) | 120 ± 15 | 4.5 ± 0.3 |
| Diazepam (1 mg/kg) | 350 ± 30* | 1.2 ± 0.2* |
| DAB-19 (2.34 mg/kg) | 280 ± 25* | 2.1 ± 0.3* |
| Compound 4e | 250 ± 22* | 2.5 ± 0.4* |
Note: Data are presented as mean ± SEM. *p ≤ 0.05 compared to the control group. Data is illustrative and based on findings for benzimidazole and diazepino[1,2-a]benzimidazole derivatives.
Animal Models for Antidepressant Activity Assessment
To evaluate the potential antidepressant activity of 11H- mdpi.comresearchgate.netdiazepino[1,2-a]benzimidazole derivatives, behavioral despair models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) are commonly used. These tests are based on the principle that when rodents are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
In the Forced Swim Test (Porsolt test) , animals are placed in a cylinder of water from which they cannot escape. The time they spend immobile is measured.
In the Tail Suspension Test , mice are suspended by their tails, and the duration of immobility is recorded.
Studies have indicated that derivatives of diazepino[1,2-a]benzimidazole, such as DAB-19, exhibit antidepressant-like effects in both the Tail Suspension Test and the Porsolt test. researchgate.netrrpharmacology.ru These findings suggest that this class of compounds may have therapeutic potential in the treatment of depression.
Table 5: Antidepressant-like Activity of a Diazepino[1,2-a]benzimidazole Derivative in the Tail Suspension Test
| Treatment Group | Immobility Time (seconds) |
|---|---|
| Control | 155 ± 12 |
| Imipramine (15 mg/kg) | 85 ± 9* |
| DAB-19 (2.34 mg/kg) | 102 ± 10* |
Note: Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is illustrative and based on findings for diazepino[1,2-a]benzimidazole derivatives.
Methodological Design and Statistical Analysis in Preclinical Efficacy Studies
The design and statistical analysis of preclinical studies are paramount to ensure the validity and reliability of the findings. nih.gov These studies are typically designed as parallel-group studies, where different groups of animals are assigned to receive either the vehicle (control), a reference drug, or different doses of the test compound. Randomization of animals to treatment groups is a critical step to minimize bias.
The choice of statistical tests depends on the nature of the data collected. For continuous data that follows a normal distribution, parametric tests such as the Student's t-test (for comparing two groups) or Analysis of Variance (ANOVA) followed by post-hoc tests (for comparing multiple groups) are commonly used. For data that does not follow a normal distribution or is ordinal in nature (e.g., seizure severity scores), non-parametric tests such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test followed by Dunn's test (for multiple groups) are more appropriate. researchgate.net
Emerging Research Frontiers and Future Perspectives for 11h 1 2 Diazepino 1,2 a Benzimidazole
Novel Synthetic Strategies for Diversifying the 11H-diazepino[1,2-a]benzimidazole Chemical Space
The development of novel and efficient synthetic methodologies is paramount for generating diverse libraries of 11H-diazepino[1,2-a]benzimidazole analogs for biological screening. Traditional synthetic routes often involve multi-step procedures that can limit the accessibility of structurally complex derivatives. Modern research focuses on more streamlined and versatile approaches.
One promising strategy involves the use of multicomponent reactions (MCRs), which allow for the construction of the core diazepino-benzimidazole framework in a single step from simple starting materials. For instance, a one-pot synthesis can be achieved through the condensation of 2-aminobenzimidazole (B67599), an aldehyde, and a suitable C3-component under optimized reaction conditions. This approach not only improves efficiency but also facilitates the introduction of a wide variety of substituents at multiple positions of the scaffold.
Another area of active development is the use of transition-metal-catalyzed cross-coupling reactions to functionalize the benzimidazole (B57391) and diazepine (B8756704) rings. Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings enable the late-stage introduction of aryl, heteroaryl, and alkyl groups, which is crucial for fine-tuning the pharmacological properties of the compounds. These methods provide a powerful tool for creating libraries of analogs with diverse electronic and steric properties for structure-activity relationship (SAR) studies.
Furthermore, solid-phase synthesis and flow chemistry are being explored to automate and accelerate the production of 11H-diazepino[1,2-a]benzimidazole libraries. Solid-phase synthesis allows for the rapid purification of intermediates and final products, while flow chemistry offers precise control over reaction parameters, leading to improved yields and safety profiles.
| Synthetic Strategy | Description | Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High efficiency, atom economy, and rapid access to diverse structures. |
| Transition-Metal Catalysis | Late-stage functionalization using cross-coupling reactions (e.g., Suzuki, Heck). | High functional group tolerance and precise control over substitution patterns. |
| Solid-Phase Synthesis | Synthesis on a solid support for streamlined purification. | Simplified workup and potential for automation. |
| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, reproducibility, and scalability. |
Advanced Mechanistic Probes for Comprehensive Biological Target Characterization
Identifying the specific biological targets of 11H-diazepino[1,2-a]benzimidazole derivatives and elucidating their mechanisms of action are critical for their development as therapeutic agents. Advanced mechanistic probes are being designed and utilized to achieve a more comprehensive understanding of their molecular interactions.
Affinity-based protein profiling (ABPP) is a powerful chemoproteomic technique being employed to identify the cellular targets of these compounds. This method involves designing and synthesizing probes that incorporate a reactive group and a reporter tag (e.g., a fluorophore or biotin) onto the 11H-diazepino[1,2-a]benzimidazole scaffold. These probes can then be used to covalently label their protein targets in complex biological systems, allowing for their subsequent enrichment and identification by mass spectrometry.
In addition to ABPP, photoaffinity labeling is another valuable tool. In this approach, a photoreactive group, such as a diazirine or an azide (B81097), is incorporated into the molecule. Upon photoactivation, the probe forms a covalent bond with its binding partner, enabling the identification of the target protein.
Furthermore, the development of fluorescently labeled analogs of 11H-diazepino[1,2-a]benzimidazole allows for the visualization of their subcellular localization and dynamics using advanced microscopy techniques like confocal microscopy and super-resolution microscopy. This can provide valuable insights into their mechanism of action at the cellular level.
Rational Design Principles for Enhanced Selectivity and Potency
The rational design of 11H-diazepino[1,2-a]benzimidazole derivatives with improved potency and selectivity for their biological targets is a key focus of current research. This is being achieved through a combination of computational modeling and empirical SAR studies.
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structures of target proteins, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective inhibitors. By visualizing the binding pocket of the target, medicinal chemists can design modifications to the 11H-diazepino[1,2-a]benzimidazole scaffold that enhance its interactions with key residues.
Ligand-based drug design (LBDD) methods are employed when the structure of the target protein is unknown. These approaches rely on the analysis of a set of known active and inactive compounds to develop a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to guide the design of new analogs with improved properties.
A key aspect of rational design is the optimization of the pharmacokinetic and pharmacodynamic properties of the compounds. This includes modifying the structure to improve metabolic stability, reduce off-target effects, and enhance bioavailability. For example, the introduction of polar groups or the use of bioisosteric replacements can significantly impact these properties.
| Design Principle | Methodology | Goal |
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein. | Design of compounds with improved binding affinity and selectivity. |
| Ligand-Based Drug Design (LBDD) | Based on the analysis of known active and inactive compounds. | Development of pharmacophore models to guide new designs. |
| Pharmacokinetic Optimization | Modification of the chemical structure to improve ADME properties. | Enhanced metabolic stability, bioavailability, and reduced toxicity. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of 11H-diazepino[1,2-a]benzimidazole derivatives is no exception. These computational tools are being used to accelerate the identification of promising lead compounds and to optimize their properties.
Machine learning models, trained on existing SAR data, can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the chemical structures of 11H-diazepino[1,2-a]benzimidazole derivatives and their biological activities.
Furthermore, AI and ML are being used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, which is crucial for identifying candidates with a higher probability of success in clinical development. This in silico screening can significantly reduce the time and cost associated with preclinical studies.
Exploration of Additional Therapeutic Applications Based on Mechanistic Insights
As our understanding of the molecular mechanisms of action of 11H-diazepino[1,2-a]benzimidazole derivatives grows, new therapeutic applications are being explored. The initial focus on certain disease areas is expanding as researchers uncover new biological targets and pathways modulated by this versatile scaffold.
For example, if a series of 11H-diazepino[1,2-a]benzimidazole analogs are found to inhibit a specific kinase involved in both cancer and inflammatory diseases, this opens up the possibility of repurposing these compounds for new indications. Mechanistic studies that reveal unexpected off-target effects can also lead to the exploration of new therapeutic avenues.
The polypharmacology of these compounds, or their ability to interact with multiple targets, is also being investigated. While often considered a challenge in drug development, a multi-target profile can be advantageous for treating complex diseases such as neurodegenerative disorders or certain types of cancer. A deeper understanding of the target profile of 11H-diazepino[1,2-a]benzimidazole derivatives will be crucial for identifying new therapeutic opportunities.
Q & A
Q. What are the eco-friendly synthesis methods for 11H-[1,3]diazepino[1,2-a]benzimidazole derivatives?
Methodological Answer: Two green synthesis strategies are prominent:
- Microwave-mediated, solvent-free synthesis using guanidine hydrochloride (GuHCl) as an organocatalyst. This method avoids metals and solvents, achieves high yields (~85–92%), and is scalable. Substituted aryl aldehydes and ketones are condensed under microwave irradiation (100–120°C, 10–15 minutes) .
- Metal-free oxidative cyclization using molecular oxygen as a green oxidant. 2-Aminopyridines and cyclohexanones undergo dehydrogenative aromatization at 80–100°C, yielding pyrido[1,2-a]benzimidazoles with excellent functional group tolerance .
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Oxidant | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Microwave-mediated | GuHCl | 100–120°C, 10–15 min | 85–92% | Solvent-free, rapid, scalable |
| Metal-free oxidative | O₂ | 80–100°C, 6–8 hours | 70–88% | No transition metals, mild |
Q. How is the structural characterization of this compound performed?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving crystal packing and intermolecular interactions. Key findings include:
- Intermolecular π–π stacking and C–H⋯N hydrogen bonds dominate crystal stabilization. The position of nitrogen atoms in the heterocyclic core influences stacking patterns .
- Fluorescence properties correlate with intramolecular charge transfer (ICT) effects, validated via UV-Vis and fluorescence spectroscopy .
Q. What in vivo models are used to evaluate the anxiolytic activity of these compounds?
Methodological Answer:
- Elevated Plus Maze (EPM) test : Measures time spent in open arms to assess anxiety reduction. Compound DAB-19 showed activity comparable to diazepam at 2.34 mg/kg .
- Pentylentetrazole (PTZ)-induced seizures : Evaluates anticonvulsant effects. Derivatives like DAB-19 reduced seizure severity by modulating GABAergic pathways .
- Formalin-induced pain model : Tests analgesic activity (e.g., DAB-31 reduced nociception by 60% at 5 mg/kg) .
Advanced Research Questions
Q. How are computational models applied to predict and optimize anxiolytic activity?
Methodological Answer:
- Consensus ensemble neural networks integrate docking energies across 17 biotargets (e.g., ADRA1B, NMDA-Glut) to predict anxiolytic activity with 98.9% accuracy .
- Multitarget pharmacophores combine structural motifs (e.g., hydrophobic groups, hydrogen bond acceptors) to enhance binding to ADRA2A and AGTR1. These models guide synthesis of derivatives with improved activity .
Q. Table 2: Key Biotargets for Anxiolytic Activity
| Target | Role in Anxiety Pathways | Example Compound | Docking Energy (kcal/mol) |
|---|---|---|---|
| ADRA1B | Noradrenergic signaling | DAB-19 | -9.2 |
| NMDA-Glut | Glutamate receptor modulation | DAB-31 | -8.7 |
Q. What structural modifications enhance pharmacological activity in this compound derivatives?
Methodological Answer:
- Substituent position : A 4-fluoro group at position 2 increases anticonvulsant activity by enhancing hydrophobic interactions with GABA receptors .
- Alkylamino chains : Dialkylaminoethyl groups at position 11 improve blood-brain barrier penetration (e.g., DAB-19’s anxiolytic ED₅₀ = 1.2 mg/kg) .
- Electron-withdrawing groups : Nitro or sulfonyl groups at position 8 enhance fluorescence, aiding in cellular imaging .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Dose-response analysis : Discrepancies in anxiolytic efficacy (e.g., DAB-19 vs. DAB-31) may arise from varying dosages. Standardize testing at equimolar doses .
- Target selectivity profiling : Use in silico models to differentiate off-target effects (e.g., ADRA1B vs. NMDA-Glut binding) .
- Species-specific responses : Compare rodent vs. primate models to address translational gaps .
Q. What methodologies are used to study the fluorescence properties of these derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
